1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c1-11-6-12(2)27-18(19-11)20-16(22-27)17(29)25-9-14(10-25)26-8-13(21-23-26)7-24-5-3-4-15(24)28/h6,8,14H,3-5,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBZTATAMPVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other triazolo[1,5-a]pyridines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction.
Pharmacokinetics
The compound’s synthesis involves a catalyst-free, additive-free method under microwave conditions, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions suggests that it may be stable under high temperatures.
Biological Activity
The compound 1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure
The compound features multiple functional groups including:
- A triazole ring
- A pyrimidine derivative
- An azetidine moiety
- A pyrrolidinone structure
This unique combination of structures may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine frameworks exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The presence of the triazole ring is associated with antiviral activities. Compounds similar to the one have been studied for their ability to inhibit viral replication, particularly in HIV and other retroviruses .
Anticancer Activity
Several studies highlight the anticancer potential of triazole-containing compounds. The compound's structural components may interact with cellular pathways involved in cancer cell proliferation and apoptosis. For example:
- A related compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value in the micromolar range .
Synthesis and Activity Evaluation
A study synthesized various derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole or pyrimidine rings could enhance activity against certain pathogens .
In Vivo Studies
In vivo studies have shown that similar compounds can reduce tumor growth in animal models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[1,5-a]pyrimidine Derivatives
The 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine moiety in the target compound is a critical pharmacophore. Similar derivatives, such as ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 277299-70-4), have been synthesized and evaluated for their role as intermediates in drug discovery. These compounds often exhibit enhanced metabolic stability and binding affinity due to the electron-withdrawing properties of the triazole ring and the steric effects of methyl substituents .
Key Differences :
- Biological Activity : While ethyl 5,7-dimethyl-triazolo-pyrimidine derivatives are primarily intermediates, the target compound’s extended structure may confer specific interactions with enzymes (e.g., kinases) or receptors.
Azetidine-Containing Analogues
Azetidine rings are rare in the literature but are notable for their conformational rigidity. For example, 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034450-69-4) shares the triazolo-pyrimidine-carbonyl-pyrrolidine motif. This compound’s pyrazine-carbonitrile extension contrasts with the target’s triazole-pyrrolidinone chain, suggesting divergent biological targets (e.g., kinase inhibition vs. protease modulation) .
Triazole-Linked Pyrrolidinone Derivatives
Compounds like 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2098075-69-3) demonstrate the pharmacological importance of combining triazoles with saturated nitrogen heterocycles. However, the target compound’s pyrrolidin-2-one ring introduces a lactam group, which may enhance hydrogen-bonding interactions compared to acetylated piperidine derivatives .
Antimicrobial Potential
Triazolo-pyrimidines bearing methyl groups (e.g., 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The target compound’s azetidine and pyrrolidinone groups may further modulate membrane permeability or efflux pump inhibition.
Anti-Inflammatory and Antitumor Activity
Derivatives such as ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines show selective COX-2 inhibition (IC₅₀: 0.8 µM) and antiproliferative effects against cancer cell lines (e.g., HepG2, IC₅₀: 4.2 µM) . The target compound’s triazole-pyrrolidinone chain could enhance binding to inflammatory mediators like TNF-α or kinases involved in oncogenesis.
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
